molecular formula C22H24ClN5O2S B11378764 6-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11378764
M. Wt: 458.0 g/mol
InChI Key: STOXIOLCBZCYJK-UHFFFAOYSA-N
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Description

6-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound that belongs to the class of triazolothiadiazines

Preparation Methods

The synthesis of 6-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.

    Formation of the thiadiazine ring: The triazole ring is then fused with a thiadiazine ring through a series of reactions involving sulfur-containing reagents.

    Introduction of substituents: The various substituents, such as the chloro, methoxy, and dimethylphenyl groups, are introduced through substitution reactions using appropriate reagents and conditions.

    Final assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the desired product in high purity.

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring consistent quality and yield.

Chemical Reactions Analysis

6-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro and methoxy groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives with different substituents.

    Coupling reactions: The compound can participate in coupling reactions with various reagents to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of 6-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes and ultimately causing cell death. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 6-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide include other triazolothiadiazines with different substituents. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. Some examples of similar compounds include:

These compounds are unique in their specific substituents and the resulting biological activities, making them valuable for different research and therapeutic applications.

Properties

Molecular Formula

C22H24ClN5O2S

Molecular Weight

458.0 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C22H24ClN5O2S/c1-5-18-25-26-22-28(18)27-19(14-7-9-17(30-4)16(23)11-14)20(31-22)21(29)24-15-8-6-12(2)13(3)10-15/h6-11,19-20,27H,5H2,1-4H3,(H,24,29)

InChI Key

STOXIOLCBZCYJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=C(C=C3)C)C)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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